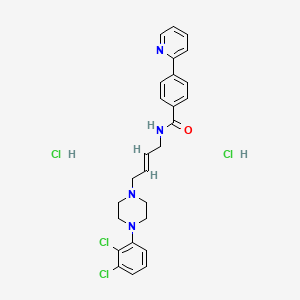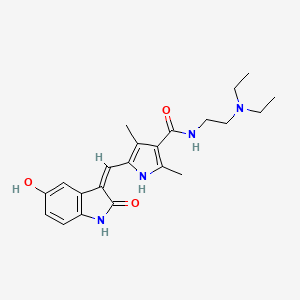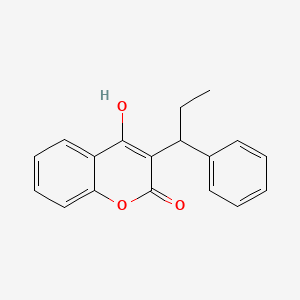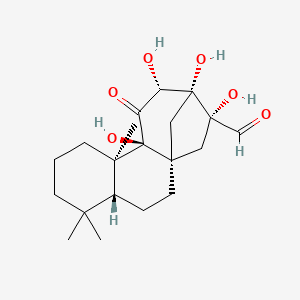
4-Piperidinamine, N-(2-((1S)-6-bromo-3,4-dihydro-1H-2-benzopyran-1-yl)ethyl)-1-(4-bromophenyl)-N-methyl-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PNU-271965E is a bio-active chemical.
Aplicaciones Científicas De Investigación
Hypotensive Activities
Research has shown that derivatives of 4-piperidinamine exhibit hypotensive activity. For example, compounds like 1-[1-(3,4-dimethoxy-1H-2-benzopyran-1-yl)alkyl]-4-arylpiperazines have been found to decrease sympathetic nerve activity and block pressor effects of norepinephrine and phenylephrine, indicating a central component to its mechanism of action and alpha-adrenergic antagonism (J. Mccall et al., 1982).
Synthesis and Structural Applications
Various structural analogs and derivatives of 4-piperidinamine have been synthesized for different purposes. For instance, the synthesis of 1-{4a,6-dimethyl-4a,9a-dihydropyrano[3,4-b]indol-9(1H)-yl} ethanone demonstrates the compound's potential in creating structurally diverse molecules (D. A. Skladchikov et al., 2012).
Reactions with Nucleophiles
Studies on 4-dicyanomethylene-2-phenyl-4H-1-benzopyran show its reactivity with primary amines, leading to various derivative compounds. This property is important for the synthesis of new molecules with potential pharmacological applications (G. Reynolds et al., 1970).
Pharmacological Effects
Optically active derivatives of 4-piperidinamine, such as 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride, have shown significant pharmacological effects. Their antihypertensive effect and inhibition of [3H]nimodipine binding to rat cardiac membrane homogenate highlight their therapeutic potential (A. Ashimori et al., 1991).
Antagonistic Properties
Compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) are potent antagonists for specific receptors, such as the CB1 cannabinoid receptor. Their binding and antagonistic properties are of interest in receptor studies and drug design (J. Shim et al., 2002).
Synthesis of Radiotracers
The feasibility of synthesizing radiotracers, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, by nucleophilic fluorination, showcases the role of 4-piperidinamine derivatives in positron emission tomography studies for exploring receptor systems in the brain (R. Katoch-Rouse et al., 2003).
Propiedades
Número CAS |
646064-41-7 |
|---|---|
Nombre del producto |
4-Piperidinamine, N-(2-((1S)-6-bromo-3,4-dihydro-1H-2-benzopyran-1-yl)ethyl)-1-(4-bromophenyl)-N-methyl-, dihydrochloride |
Fórmula molecular |
C23H30Br2Cl2N2O |
Peso molecular |
581.21 |
Nombre IUPAC |
4-Piperidinamine, N-(2-((1S)-6-bromo-3,4-dihydro-1H-2-benzopyran-1-yl)ethyl)-1-(4-bromophenyl)-N-methyl-, dihydrochloride |
InChI |
InChI=1S/C23H28Br2N2O.2ClH/c1-26(12-10-23-22-7-4-19(25)16-17(22)11-15-28-23)20-8-13-27(14-9-20)21-5-2-18(24)3-6-21;;/h2-7,16,20,23H,8-15H2,1H3;2*1H/t23-;;/m0../s1 |
Clave InChI |
GJUFZPUGFDAMCK-IFUPQEAVSA-N |
SMILES |
CN(CC[C@H]1C2=CC=C(Br)C=C2CCO1)C3CCN(C4=CC=C(Br)C=C4)CC3.[H]Cl.[H]Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PNU-271965E; PNU 271965E; PNU271965E. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(((1R,2R)-1-hydroxy-2,3-dihydro-1H,1'H-[2,2'-biinden]-2-yl)methyl)benzoic acid](/img/structure/B610077.png)






![2-Amino-1-(trideuteromethyl)-6-Phenylimidazo[4,5-b] pyridine](/img/structure/B610090.png)

